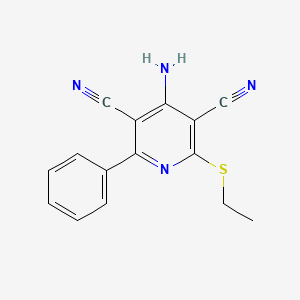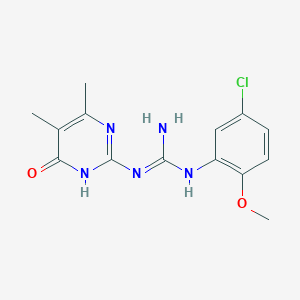![molecular formula C30H31NO5 B11045717 methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinoline core fused with a cyclohexane ring and various functional groups such as methoxy, benzyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is through the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst, such as BF3·OEt2, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 or CrO3 for oxidation, reducing agents like NaBH4 or LiAlH4 for reduction, and halogenating agents like NBS for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinoline core can produce 1,2,3,4-tetrahydroquinoline derivatives.
科学的研究の応用
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its stability and functional groups
作用機序
The mechanism of action of methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis. Additionally, the methoxy and benzyl groups can enhance its binding affinity to certain proteins, modulating their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: A simpler compound with similar functional groups but lacking the spiro and quinoline structures.
1,2,3,4-Tetrahydroquinoline: A reduced form of the quinoline core, lacking the spiro cyclohexane ring and additional functional groups.
N-Benzyl-4-methoxyquinoline: A compound with a similar quinoline core and benzyl group but lacking the spiro cyclohexane ring and carboxylate group.
Uniqueness
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
特性
分子式 |
C30H31NO5 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
methyl 4-[(4-methoxyphenyl)methyl]-2',2'-dimethyl-4',6'-dioxospiro[1,3-dihydrobenzo[f]quinoline-2,5'-cyclohexane]-1'-carboxylate |
InChI |
InChI=1S/C30H31NO5/c1-29(2)16-25(32)30(27(33)26(29)28(34)36-4)15-23-22-8-6-5-7-20(22)11-14-24(23)31(18-30)17-19-9-12-21(35-3)13-10-19/h5-14,26H,15-18H2,1-4H3 |
InChIキー |
DPSQSSKVOITUFQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC=C(C=C5)OC)C(=O)C1C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)
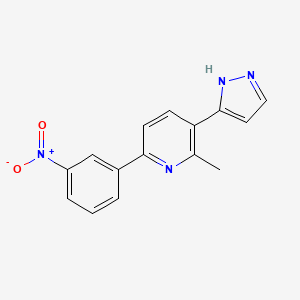
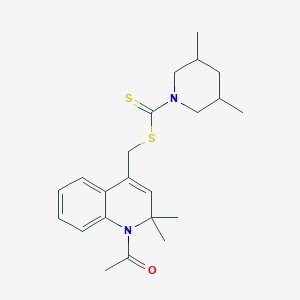
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
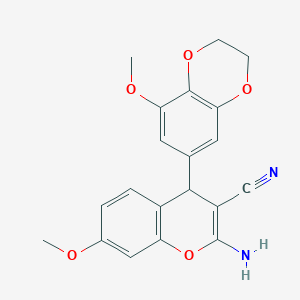
![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine](/img/structure/B11045668.png)

![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
